molecular formula C8H17NO B2945085 1-(Piperidin-2-yl)propan-2-ol CAS No. 10047-06-0

1-(Piperidin-2-yl)propan-2-ol

Cat. No.: B2945085
CAS No.: 10047-06-0
M. Wt: 143.23
InChI Key: GFKFBLJVPWRDEL-UHFFFAOYSA-N
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Description

1-(Piperidin-2-yl)propan-2-ol is an organic compound that features a piperidine ring attached to a propanol group. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry and drug development. Piperidine derivatives are widely used due to their diverse biological activities, including analgesic, anti-inflammatory, and antipsychotic properties .

Mechanism of Action

Target of Action

The primary target of 1-(Piperidin-2-yl)propan-2-ol is believed to be the muscarinic receptors . These receptors play a crucial role in various physiological functions, including neuronal signaling in the central nervous system.

Mode of Action

This compound acts as a reuptake inhibitor , preventing the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This increases their availability in the synaptic cleft, enhancing neurotransmission.

Biochemical Pathways

The compound’s action on muscarinic receptors and its reuptake inhibition of neurotransmitters can affect several biochemical pathways. These include pathways involved in mood regulation, motor control, and cognitive function . The exact pathways and their downstream effects may vary depending on the specific physiological context and the presence of other signaling molecules.

Pharmacokinetics

As a small molecule, it is likely to have good bioavailability and can cross the blood-brain barrier to exert its effects in the central nervous system .

Result of Action

The increased availability of neurotransmitters in the synaptic cleft can lead to enhanced neurotransmission, potentially resulting in improved mood, increased alertness, and other effects. .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the compound’s stability and activity . Additionally, the presence of other drugs or substances can influence its efficacy through drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-2-yl)propan-2-ol typically involves the reaction of piperidine with propanol derivatives under controlled conditions. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often require specific temperatures and pressures to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes that include the preparation of intermediates followed by their conversion to the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-2-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce different alcohols .

Scientific Research Applications

1-(Piperidin-2-yl)propan-2-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(Piperidin-2-yl)propan-2-ol stands out due to its unique combination of a piperidine ring and a propanol group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of reactions and applications that may not be feasible with other piperidine derivatives .

Properties

IUPAC Name

1-piperidin-2-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(10)6-8-4-2-3-5-9-8/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKFBLJVPWRDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10047-06-0
Record name 1-(piperidin-2-yl)propan-2-ol
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